molecular formula C18H23N3O7S B2376132 N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-44-2

N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2376132
CAS No.: 872881-44-2
M. Wt: 425.46
InChI Key: HZLVOKRSXOQUBZ-UHFFFAOYSA-N
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Description

The compound “N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic molecule. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common structural motif in various biologically active compounds .

Scientific Research Applications

Antibacterial Potential

Research indicates that compounds with the N1-allyl-N2 structure, including those with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, have shown significant antibacterial properties. For instance, Abbasi et al. (2016) synthesized N-substituted sulfonamides bearing a benzodioxane moiety and found potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Enzyme Inhibitory Activities

Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been studied for their enzyme inhibitory activities. A study by Abbasi et al. (2019) found that these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Caspase-3 Inhibition

The inhibition of caspase-3, an important enzyme in apoptosis, has been explored using derivatives of 2,3-dihydrobenzo[b][1,4]dioxin. Jiang and Hansen (2011) reported that certain derivatives exhibited potent inhibitory effects on caspase-3 (Jiang & Hansen, 2011).

Polymerization and Thermal Properties

Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure have been utilized in the synthesis of polymers. For instance, Liu et al. (2013) synthesized a benzoxazine monomer from bisphenol-S and allylamine, exhibiting significant thermal properties, useful in advanced polymer technologies (Liu et al., 2013).

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O7S/c1-2-6-19-17(22)18(23)20-12-16-21(7-3-8-28-16)29(24,25)13-4-5-14-15(11-13)27-10-9-26-14/h2,4-5,11,16H,1,3,6-10,12H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLVOKRSXOQUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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